molecular formula C6H3F3N2O2 B115037 2,3,4-Trifluoro-6-nitroaniline CAS No. 148416-38-0

2,3,4-Trifluoro-6-nitroaniline

Cat. No. B115037
M. Wt: 192.1 g/mol
InChI Key: ILENVKAVEFKZSD-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-nitroaniline is an aniline derivative . It is a building block used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 2,3,4-Trifluoro-6-nitroaniline is C6H3F3N2O2 . It has an average mass of 192.095 Da and a monoisotopic mass of 192.014664 Da .


Physical And Chemical Properties Analysis

2,3,4-Trifluoro-6-nitroaniline has a density of 1.7±0.1 g/cm3, a boiling point of 287.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.7±3.0 kJ/mol, and it has a flash point of 127.7±25.9 °C . The index of refraction is 1.550, and it has a molar refractivity of 37.0±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Mass Spectrometry Analysis

2,3,4-Trifluoro-6-nitroaniline, as part of the fluoronitroanilines group, has been studied through electrospray ionization mass spectrometry. This approach enables the differentiation of isomers by inducing fragmentation patterns, revealing how the substitution pattern of the aromatic ring by fluorine atoms affects their fragmentation (Gierczyk, Grajewski, & Zalas, 2006).

Structural and Vibrational Properties

2,3,4-Trifluoro-6-nitroaniline's structural and vibrational properties have been analyzed using experimental and computational methods, including single crystal X-ray diffraction and spectroscopic methods. These studies are critical in understanding the interaction between functional groups like NH2 and CF3 (Yildirim, 2019).

Oxidation and Reduction Reactions

Research on perfluoroaromatics, including various nitroaniline derivatives, focuses on their reactions with nitrous acid and their subsequent conversion into other compounds, demonstrating their potential for various chemical transformations (Hudlicky & Bell, 1974).

Hydrogen Bonding

The hydrogen bonding in certain C-substituted nitroanilines, closely related to 2,3,4-trifluoro-6-nitroaniline, has been explored, showing how molecular structures are influenced by specific substitutions and how they form distinct molecular arrangements (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).

Synthesis and Reactions

The compound's use in synthesizing new chemical structures, such as chromeno[3,4-c][1,2]oxazine-N-oxides, is noteworthy. These reactions yield products with specific stereochemistry, highlighting its role in creating novel organic compounds (Korotaev, Barkov, Matochkina, Kodess, & Sosnovskikh, 2014).

Environmental and Toxicological Studies

Studies on the environmental impact and degradation pathways of nitroaniline derivatives, including the role of microbial strains in degrading these compounds, have significant implications for environmental sustainability and pollution control (Khan, Pal, Vikram, & Cameotra, 2013).

Safety And Hazards

2,3,4-Trifluoro-6-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

2,3,4-trifluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILENVKAVEFKZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379682
Record name 2,3,4-Trifluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-6-nitroaniline

CAS RN

148416-38-0
Record name 2,3,4-Trifluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluoro-6-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JFW Keana, SM Kher, SX Cai… - Journal of medicinal …, 1995 - ACS Publications
A series of mono-, di-, tri-, and tetrasubstituted 1, 4-dihydroquinoxaline-2, 3-diones (QXs) were synthesized and evaluated as antagonists at IV-methyl-D-aspartate (NMDA)/glycine sites …
Number of citations: 78 pubs.acs.org
MI Kharitonova, IV Fateev, AL Kayushin… - …, 2015 - thieme-connect.com
A series of 5,6-disubstituted benzimidazole nucleosides, obtained earlier, did not show any significant antiviral activity at relatively low cytotoxicity in vitro. In the course of our research …
Number of citations: 13 www.thieme-connect.com
P Kafourou, B Park, J Luke, L Tan, J Panidi… - Angewandte …, 2021 - Wiley Online Library
Reported here is a new high electron affinity acceptor end group for organic semiconductors, 2,1,3‐benzothiadiazole‐4,5,6‐tricarbonitrile (TCNBT). An n‐type organic semiconductor …
Number of citations: 29 onlinelibrary.wiley.com
W Yu, JM Dener, DA Dickman, P Grothaus… - Bioorganic & medicinal …, 2006 - Elsevier
The metabolites of the tryptase inhibitor CRA-9249 were identified after exposure to liver microsomes. CRA-9249 was found to be degraded rapidly in liver microsomes from rabbit, dog, …
Number of citations: 6 www.sciencedirect.com
M Heeney, P Kafourou, B Park, J Luke, T Luxi, J Panidi… - 2021 - repository.kaust.edu.sa
We report a new high electron affinity acceptor end group for organic semiconductors, 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT). An n-type organic semiconductor with an …
Number of citations: 2 repository.kaust.edu.sa

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